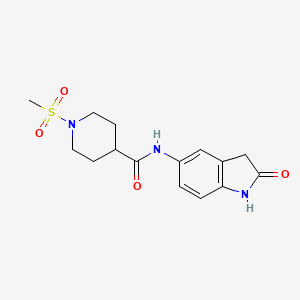
1-(methylsulfonyl)-N-(2-oxoindolin-5-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(methylsulfonyl)-N-(2-oxoindolin-5-yl)piperidine-4-carboxamide, also known as MI-773, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent in cancer treatment. MI-773 inhibits the interaction between the p53 protein and the MDM2 protein, leading to the activation of the p53 pathway, which plays a crucial role in tumor suppression.
Scientific Research Applications
Synthesis of N-Heterocycles
Chiral sulfinamides, notably tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology facilitates access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are pivotal in creating natural products and therapeutically relevant compounds (Philip et al., 2020).
Pharmacodynamics and Pharmacokinetics
Cisapride, a substituted piperidinyl benzamide chemically related to metoclopramide, is an orally administered prokinetic agent that enhances gastrointestinal motility. Despite its specificity and avoidance of central depressant or antidopaminergic effects, its application has been limited due to concerns over side effects (McCallum et al., 1988).
Environmental Bioaccumulation and Degradation
Perfluorinated acids, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFO), have raised environmental concerns due to their persistence and bioaccumulation potential. Studies suggest that compounds with shorter fluorinated carbon chains are less bioaccumulative, indicating a need for further research to fully understand the environmental impact of these substances (Conder et al., 2008).
Novel Treatments for Diseases
Sulforaphane, an isothiocyanate derived from glucoraphanin found in cruciferous vegetables, exhibits a wide range of biological effects including antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic activities. These properties make sulforaphane a promising chemopreventive agent against various diseases including cancers, cardiovascular diseases, neurodegenerative diseases, and diabetes (Kim & Park, 2016).
properties
IUPAC Name |
1-methylsulfonyl-N-(2-oxo-1,3-dihydroindol-5-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-23(21,22)18-6-4-10(5-7-18)15(20)16-12-2-3-13-11(8-12)9-14(19)17-13/h2-3,8,10H,4-7,9H2,1H3,(H,16,20)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMWGYOTEOVJOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(2-oxoindolin-5-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

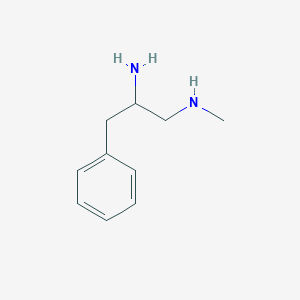

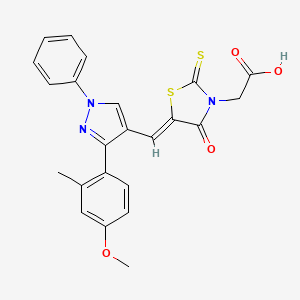
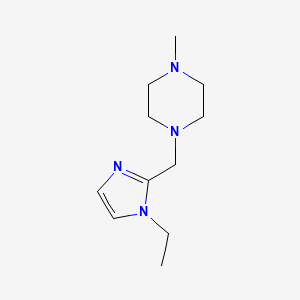

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2378146.png)
![N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2378147.png)
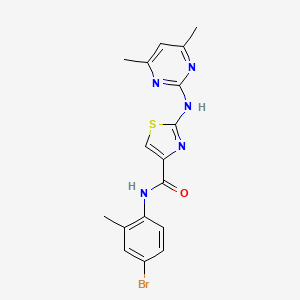

![ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B2378154.png)


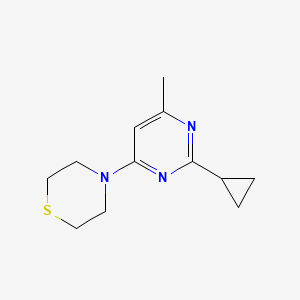
![2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2378160.png)